molecular formula C6H8ClNOS B1282240 2-Amino-1-(3-thienyl)ethanone hydrochloride CAS No. 85210-58-8

2-Amino-1-(3-thienyl)ethanone hydrochloride

Cat. No. B1282240
CAS RN: 85210-58-8
M. Wt: 177.65 g/mol
InChI Key: DLPGXADLLIXKLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Amino-1-(3-thienyl)ethanone hydrochloride” is C6H8ClNOS . Its average mass is 177.652 Da and its monoisotopic mass is 177.001511 Da .

Scientific Research Applications

Microwave-Assisted Synthesis

  • Microwave-assisted Synthesis Applications : The compound has been used in microwave-assisted synthesis processes. For instance, a study by Ankati and Biehl (2010) described the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine using microwave heating, showcasing its utility in efficient and rapid chemical synthesis (Ankati & Biehl, 2010).

Synthesis of Substituted Thienochromene Derivatives

  • Anti-inflammatory Activities : A study by Ouf, Sakran, and Amr (2015) reported the synthesis of substituted thieno[3,2-g]chromene derivatives from 1-(7-mercapto-2,2-dimethylchroman-6-yl)ethanone, demonstrating potential anti-inflammatory activities (Ouf, Sakran, & Amr, 2015).

Synthesis of Antimicrobial Compounds

  • Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, indicating its use in developing antimicrobial agents (Wanjari, 2020).

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Compounds : Androsov et al. (2010) described the synthesis of 3-aminobenzo[b]thiophenes via a one-pot synthesis route, highlighting the compound's role in creating diverse heterocyclic structures (Androsov et al., 2010).

Synthesis of Metal Complexes

  • Chromium(III) Complexes : Research by Shrivastava, Fahmi, and Singh (2010) involved synthesizing chromium(III) complexes with heterocyclic ketimines, demonstrating its application in coordination chemistry and potentially in materials science (Shrivastava, Fahmi, & Singh, 2010).

Synthesis of Tryptamine Derivatives

  • Domino Cloke-Stevens/Grandberg Rearrangement : A study by Salikov et al. (2017) utilized the compound in the synthesis of branched tryptamines, highlighting its use in organic synthesis and pharmaceutical research (Salikov et al., 2017).

Synthesis of Thiophene Derivatives

  • Novel Thiophene Derivatives : Helal et al. (2015) synthesized a series of novel thiophene derivatives, indicating potential applications in medicinal chemistry and drug design (Helal et al., 2015).

properties

IUPAC Name

2-amino-1-thiophen-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPGXADLLIXKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518277
Record name 2-Amino-1-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-thienyl)ethanone hydrochloride

CAS RN

85210-58-8
Record name 2-Amino-1-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20.9 g of 5-(3-thienyl)-4-methoxycarbonyloxazole and 100 ml of 6N hydrochloric acid is stirred at 80° to 90° C. for 4 hours. Then, the reaction mixture is condensed under reduced pressure, and the residue is crystallized with acetone. 16.2 g of N-[(3-thienylcarbonyl)methyl]amine hydrochloride are thereby obtained.
Name
5-(3-thienyl)-4-methoxycarbonyloxazole
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of tert-butyl 2-oxo-2-(thiophen-3-yl)ethylcarbamate (776 mg, 3.21 mmol) in Et2O (3 mL) was added a HCl solution (4.0 M in dioxane, 6 mL) at 0° C. After stirring at 0° C. for 10 min, the resulting mixture was allowed warmed up to room temperature and stirred for 2 h. The reaction mixture was evaporated under vacuum to provide the titled compound (570 mg, quantitative) as a white solid. MH+142.
Quantity
776 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-thienyl)ethanone hydrochloride
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2-Amino-1-(3-thienyl)ethanone hydrochloride
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Reactant of Route 6
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Citations

For This Compound
1
Citations
YP Zhu, Y Zhou, WJ Li, FR Liu, WC Wang… - The Journal of …, 2022 - ACS Publications
A high efficiency protocol was developed for the synthesis of 2,5-disubstituted oxazoles via iodine-promoted oxidative domino cyclization. These reactions were performed with readily …
Number of citations: 3 pubs.acs.org

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